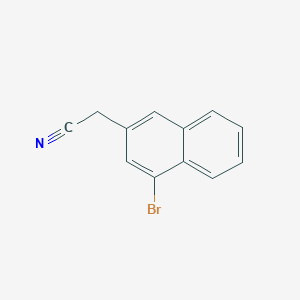

2-(4-Bromonaphthalen-2-yl)acetonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-bromonaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMAJOULTIGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413160 | |

| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401469-73-6 | |

| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromonaphthalen 2 Yl Acetonitrile

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 2-(4-Bromonaphthalen-2-yl)acetonitrile is the formation of a correctly substituted naphthalene (B1677914) core. This typically involves the strategic placement of a bromine atom at the C-4 position and a functional group at the C-2 position that can be converted into the desired acetonitrile (B52724) side chain.

Regioselective Bromination of Naphthalene Derivatives

The directing effects of substituents on the naphthalene ring are crucial for achieving the desired regioselectivity during electrophilic aromatic substitution. vaia.com In the case of 2-substituted naphthalenes, the existing substituent dictates the position of incoming electrophiles. For precursors like 2-methylnaphthalene (B46627), the methyl group is an activating ortho-, para-director. docbrown.info This means that during electrophilic bromination, the bromine will preferentially add to the positions ortho or para to the methyl group. This principle is fundamental in synthesizing precursors where the bromine is located at a specific position on the naphthalene ring. docbrown.info

Synthesis of Halogenated Methyl Naphthalene Intermediates (e.g., from Naphthylmethanols)

A common route to introducing the acetonitrile group is through a nucleophilic substitution reaction on a halomethyl naphthalene. This requires the synthesis of an appropriate precursor, such as a (4-bromonaphthalen-2-yl)methanol. The synthesis of a related compound, (6-bromo-naphthalen-2-yl)-methanol, has been achieved by the reduction of 6-bromo-2-naphthalenecarboxylic acid using a borane (B79455) dimethyl sulfide (B99878) complex in tetrahydrofuran. chemicalbook.com A similar reduction of 4-bromonaphthalene-2-carboxylic acid would yield (4-bromonaphthalen-2-yl)methanol. biosynth.combiosynth.com

Once the naphthylmethanol is obtained, it can be converted to the corresponding halomethyl derivative. For instance, the conversion of alcohols to bromides can be achieved using reagents like phosphorus tribromide.

Derivatization of Naphthalene Carbaldehydes (e.g., via oximation)

An alternative pathway to the acetonitrile involves the dehydration of an aldoxime. This route begins with a naphthalene carbaldehyde, such as 4-bromonaphthalene-2-carbaldehyde. A patent for a related isomer, 4-bromonaphthalene-1-carbonitrile, details a multi-step synthesis beginning with the bromination of 1-methylnaphthalene (B46632) to yield 4-bromo-1-methylnaphthalene. google.com This is followed by the bromination of the methyl group, a Sommelet reaction to form the aldehyde, and subsequent oximation with hydroxylamine (B1172632) hydrochloride. google.com The resulting 4-bromo-1-naphthaldehyde (B41720) oxime is then dehydrated to the nitrile. google.com A similar synthetic sequence starting from 2-methylnaphthalene could provide 4-bromonaphthalene-2-carbaldehyde, which can then be converted to its oxime. The dehydration of this oxime would then yield the target acetonitrile. organic-chemistry.orgnih.gov

Introduction of the Acetonitrile Moiety

With a suitable brominated naphthalene precursor in hand, the final key step is the introduction of the acetonitrile group. This can be accomplished through several established chemical transformations.

Cyanation Reactions (e.g., utilizing inorganic cyanides with halomethyl naphthalenes)

A direct and widely used method for synthesizing nitriles is the reaction of a haloalkane with an inorganic cyanide salt. In the context of this compound synthesis, a precursor such as 2-(bromomethyl)-4-bromonaphthalene would be reacted with a cyanide source like potassium cyanide or sodium cyanide. These reactions are typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). The cyanide ion acts as a nucleophile, displacing the halide to form the desired carbon-carbon bond of the acetonitrile group.

Knoevenagel Condensation Approaches with Related Naphthalene Aldehydes

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net For the synthesis of this compound, a 4-bromonaphthalene-2-carbaldehyde precursor would be condensed with a compound like cyanoacetic acid. This reaction would lead to an unsaturated intermediate which could then be further processed to yield the final saturated acetonitrile product. The reaction is often catalyzed by bases such as piperidine (B6355638) or can be promoted by Lewis acids. mdpi.com

Table 1: Summary of Synthetic Intermediates and Reagents

| Precursor/Intermediate | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Methylnaphthalene | Bromine | 4-Bromo-2-methylnaphthalene | Electrophilic Aromatic Substitution |

| 4-Bromonaphthalene-2-carboxylic acid | Borane dimethyl sulfide | (4-Bromonaphthalen-2-yl)methanol | Reduction |

| (4-Bromonaphthalen-2-yl)methanol | Phosphorus tribromide | 2-(Bromomethyl)-4-bromonaphthalene | Halogenation |

| 4-Bromonaphthalene-2-carbaldehyde | Hydroxylamine | 4-Bromonaphthalene-2-carbaldehyde oxime | Oximation |

| 4-Bromonaphthalene-2-carbaldehyde oxime | Dehydrating agent | This compound | Dehydration |

| 2-(Bromomethyl)-4-bromonaphthalene | Potassium cyanide | This compound | Cyanation |

| 4-Bromonaphthalene-2-carbaldehyde | Malononitrile, Base | Intermediate for this compound | Knoevenagel Condensation |

Alternative Synthetic Pathways to Naphthylacetonitriles

Beyond direct methods, the synthesis of naphthylacetonitriles, including this compound, can be achieved through various alternative pathways. A prominent strategy involves the modification of precursor molecules that already contain the naphthalene core. One common approach begins with a methylnaphthalene derivative, which is first halogenated and then converted to the desired nitrile.

A typical sequence for a related compound, (1-Bromonaphthalen-2-yl)acetonitrile, starts with 2-methylnaphthalene. nih.gov The process involves two key steps:

Benzylic Bromination : The methyl group on the naphthalene ring is selectively brominated. This is often accomplished using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride (CCl₄). nih.gov The reaction is typically heated to reflux to facilitate the radical chain reaction.

Cyanation : The resulting bromomethylnaphthalene is then reacted with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), to introduce the nitrile group. nih.gov This nucleophilic substitution reaction displaces the bromide to form the carbon-carbon bond of the acetonitrile moiety. Solvents like dimethyl sulfoxide (DMSO) are often used for this step. nih.gov

This general methodology can be adapted to produce a variety of substituted naphthylacetonitriles. For instance, a patented method for producing 2-naphthylacetonitrile (B189437), a crucial intermediate for pharmaceuticals, also employs a 2-(halogenated methyl)naphthalene precursor. googleapis.com This highlights the industrial relevance of this pathway. The synthesis of an isomer, 4-bromonaphthalene-1-carbonitrile, follows a similar logic, starting with 1-methylnaphthalene, which is first brominated on the ring and then the methyl group is converted to a nitrile in subsequent steps. google.com

| Step | Reagents & Conditions | Product | Ref. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | Bromomethylnaphthalene derivative | nih.gov |

| Cyanation | Potassium Cyanide (KCN), Dimethyl Sulfoxide (DMSO) | Naphthylacetonitrile derivative | nih.gov |

Advanced Synthetic Approaches and Reaction Optimization

To improve efficiency, yield, and sustainability, researchers have developed more advanced synthetic methods. These often involve sophisticated catalytic systems and innovative reaction designs.

Palladium-Catalyzed Transformations for Naphthalene Derivatization

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While a direct palladium-catalyzed synthesis of this compound from simpler precursors is not prominently documented, related transformations demonstrate the potential of this approach for derivatizing naphthalenes and synthesizing arylacetonitriles.

For example, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides provides an efficient route to a variety of substituted aryl acrylonitrile (B1666552) derivatives. nih.govresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand like NIXANTPHOS. nih.govresearchgate.net Such cross-coupling reactions could conceivably be adapted to introduce the acetonitrile group or other functionalities onto a pre-functionalized bromonaphthalene scaffold.

Furthermore, palladium catalysts are instrumental in the synthesis of nitriles from other functional groups. One reported method describes the transformation of N-phthaloyl hydrazones into nitriles using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand. rsc.org This suggests that a 4-bromo-2-naphthaldehyde (B2366181) precursor could potentially be converted to the target nitrile through a hydrazone intermediate under palladium catalysis. The selectivity of palladium-catalyzed reactions can often be controlled by the choice of catalyst and ligands, allowing for either direct coupling or decarbonylative coupling, which is a key consideration in complex syntheses. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Class | Ref. |

| α-Alkenylation | Palladium / NIXANTPHOS | Arylacetonitriles, Vinyl halides | Aryl acrylonitriles | nih.govresearchgate.net |

| Nitrile Synthesis | Palladium / NHC Ligand | N-Phthaloyl hydrazones | Aryl nitriles | rsc.org |

| Cross-Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | Stannyl glycals, Aroyl chlorides | Aroyl or Aryl C-glycals | nih.gov |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. taylorandfrancis.com This approach offers significant advantages, including high atom economy, reduced reaction times, and operational simplicity, making it a valuable tool in modern organic synthesis. taylorandfrancis.comsemanticscholar.org

While a specific MCR for this compound is not described in the literature, the principles of MCRs can be applied to design a hypothetical one-pot synthesis. Such a reaction could potentially involve a naphthalene derivative, a brominating source, and a cyanomethylating agent, all reacting in a single vessel. The development of novel MCRs is an active area of research, with applications in synthesizing complex heterocyclic compounds like pyridines and 4H-pyrans. researchgate.netacs.org The use of ionic liquids as reaction media for MCRs has also been explored to enhance reaction rates and facilitate catalyst recycling. semanticscholar.org

Considerations for Scalable Synthesis

The transition from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. For the synthesis of naphthylacetonitriles, scalability is a key factor, particularly given their use as intermediates in the pharmaceutical industry. googleapis.com

A significant advancement in scalable synthesis is the use of continuous flow reactors. A patented method for producing 2-naphthylacetonitrile utilizes a flow synthesis reactor for the initial halogenation of 2-methylnaphthalene. googleapis.com In this setup, a solution of 2-methylnaphthalene and a halogenating agent is continuously pumped through an irradiated reactor, allowing for precise control over reaction time, temperature, and light exposure. googleapis.com This method was found to be superior to batch processes, which, in the case of 2-methylnaphthalene, could lead to undesirable side products like 1-bromo-2-methylnaphthalene. googleapis.com The subsequent cyanation step can also be performed in a continuous or semi-continuous manner. googleapis.com

The scalability of advanced methods is also a critical research focus. For instance, the palladium-catalyzed synthesis of aryl acrylonitriles has been successfully demonstrated on a gram scale, indicating its potential for larger-scale applications. nih.gov The development of robust and recyclable catalysts, such as palladium nanoparticles supported on biochar, further enhances the feasibility of using these advanced methods in an industrial setting. semanticscholar.org

Spectroscopic and Structural Characterization of 2 4 Bromonaphthalen 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of the protons and carbons within a molecule.

Proton NMR (¹H NMR) Analysis

The aromatic region would likely display a complex series of multiplets due to the various proton-proton coupling interactions. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the acetonitrile (B52724) substituent. The two protons of the methylene (B1212753) group are expected to appear as a singlet, as they are chemically equivalent and not adjacent to any other protons. The exact chemical shift of this singlet would be downfield from typical aliphatic protons due to the deshielding effect of the adjacent cyano group and the aromatic naphthalene (B1677914) ring.

Carbon-13 NMR (¹³C NMR) Analysis

Similar to the ¹H NMR data, detailed experimental ¹³C NMR data for 2-(4-Bromonaphthalen-2-yl)acetonitrile is not widely published. However, a predicted spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, unless there is accidental chemical shift equivalence.

The spectrum would be characterized by several signals in the aromatic region (typically between 120 and 140 ppm) corresponding to the ten carbons of the naphthalene ring. The carbon atom attached to the bromine would have its chemical shift significantly influenced by the halogen's electronegativity. The two carbons of the acetonitrile group would also be readily identifiable. The cyano carbon (-C≡N) would appear in the characteristic region for nitriles (around 115-125 ppm), while the methylene carbon (-CH₂-) would be found in the aliphatic region, shifted downfield due to the influence of the cyano and aromatic groups.

A crystallographic study of (4-bromonaphthalen-2-yl)acetonitrile has been reported, and it is noted that NMR data were included in the deposited Crystallographic Information File (CIF). chemscene.com Accessing this file from the relevant crystallographic database would provide the definitive experimental ¹H and ¹³C NMR data.

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the compound's structure, advanced two-dimensional (2D) NMR techniques would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the naphthalene ring, helping to assign the signals of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC/MS would be an effective tool for monitoring the progress of the reaction. For instance, in the synthesis of the related compound (1-Bromonaphthalen-2-yl)acetonitrile, GC/MS was utilized to track the reaction's completion. deakin.edu.au

By analyzing small aliquots of the reaction mixture over time, GC/MS can identify the presence of starting materials, intermediates, and the desired product based on their different retention times and mass spectra. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the characteristic isotopic pattern of bromine (approximately equal intensity for the M and M+2 peaks) would be a clear indicator of its presence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. While specific HRMS data for this compound has not been found in the surveyed literature, this technique would be essential for confirming its elemental composition.

An HRMS analysis would provide the exact mass of the molecular ion, which could then be compared to the calculated exact mass for the formula C₁₂H₈BrN. A close match between the experimental and calculated masses would provide unambiguous confirmation of the compound's elemental formula, lending strong support to its structural identification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Related Macromolecular Species

While direct MALDI-TOF MS analysis of this compound is not standard for a small molecule of its size, the technique is invaluable for characterizing larger, macromolecular species that may incorporate this compound as a monomer or end-group. MALDI-TOF MS is a soft ionization technique widely used for the analysis of synthetic polymers. researchgate.netfree.fr In a hypothetical scenario where this compound is used as an initiator or functional group in a polymerization process, MALDI-TOF MS would be employed to determine the resulting polymer's molecular weight distribution, confirm the presence of the naphthalene moiety, and identify repeating units. The process involves co-crystallizing the polymer sample with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiating it with a laser, allowing for the desorption and ionization of large molecules with minimal fragmentation. researchgate.net

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules within a crystal.

The crystal structure of this compound has been determined, revealing key details about its molecular geometry. amazonaws.comresearchgate.net The compound crystallizes in the monoclinic space group P121/c1. researchgate.net A notable feature is the orientation of the acetonitrile group relative to the plane of the naphthalene ring system. The plane of the acetonitrile group forms an angle of 23.1° with the naphthalene ring plane. nih.gov This twisting results in the nitrogen atom being displaced by 0.287 Å from the mean plane of the naphthalene core. nih.gov The C-C-N angle of the acetonitrile group is nearly linear, measuring 179.3°. nih.gov

For comparison, a related isomer, (1-Bromonaphthalen-2-yl)acetonitrile, shows a more significant torsion angle of 30.7 (3)° between the ring and the methylene C-C bond, leading to a larger displacement of the nitrogen atom (1.174 (4) Å) from the naphthalene plane. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Formula | C12H8BrN | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P121/c1 (No. 14) | researchgate.net |

| a (Å) | 7.555(6) | researchgate.net |

| b (Å) | 7.727(3) | researchgate.net |

| c (Å) | 16.643(2) | researchgate.net |

| β (°) | 98.95(2) | researchgate.net |

| Volume (ų) | 959.8 | researchgate.net |

| Z | 4 | researchgate.net |

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum is expected to show distinct peaks corresponding to its structural components.

The nitrile (C≡N) group typically exhibits a sharp, medium-intensity absorption in the range of 2260-2200 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.orgresearchgate.net The aliphatic C-H stretching from the methylene (-CH₂-) group will absorb strongly in the 2960-2850 cm⁻¹ range. pressbooks.pub In-ring C=C stretching vibrations of the aromatic naphthalene system typically produce several bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint region" of the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | libretexts.org |

| Aliphatic C-H (-CH₂-) | Stretching | 2960 - 2850 | pressbooks.pub |

| Nitrile (C≡N) | Stretching | 2260 - 2200 | libretexts.org |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | libretexts.org |

| Aliphatic C-H (-CH₂-) | Bending (Scissoring) | 1470 - 1450 | libretexts.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule. The absorption and emission properties of this compound are primarily determined by the naphthalene chromophore. miami.edu Naphthalene itself exhibits characteristic absorption bands in the ultraviolet (UV) region. The presence of substituents, such as the bromo and acetonitrile groups, can cause shifts in the absorption and emission maxima (wavelength) and changes in their intensities. These shifts are due to the electronic effects of the substituents on the π-electron system of the naphthalene ring. researchgate.net In acetonitrile solution, related aromatic compounds show absorption and emission spectra that are influenced by charge transfer characteristics. researchgate.netresearchgate.net The study of these properties is crucial for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is primarily due to π → π* transitions within the naphthalene ring system.

While specific experimental UV-Vis absorption data for this compound is not widely available in published literature, the spectroscopic properties can be inferred from the behavior of similar naphthalene derivatives. The naphthalene chromophore typically exhibits strong absorption bands in the UV region. The presence of substituents, such as the bromo and acetonitile groups, on the naphthalene core is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are influenced by the electronic effects of the substituents and their position on the aromatic ring.

Fluorescence Spectroscopy and Solvatochromic Studies

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. It involves the emission of light from a molecule after it has absorbed light. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

Detailed experimental fluorescence data for this compound, including its emission spectrum and quantum yield, are not readily found in scientific literature. However, naphthalene and its derivatives are known to be fluorescent. The fluorescence properties of this compound would be influenced by the bromo and acetonitile substituents.

Solvatochromic Studies and Lippert-Mataga Analysis

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. A study of the solvatochromic behavior of this compound would involve measuring its absorption and fluorescence spectra in a range of solvents with varying polarities.

The Lippert-Mataga equation is a widely used model to analyze solvatochromic data and to estimate the change in the dipole moment of a molecule upon excitation from the ground state to the excited state. The equation relates the Stokes shift to the orientation polarizability of the solvent. A linear plot of the Stokes shift versus the solvent polarity function (the Lippert-Mataga plot) would indicate a significant change in the dipole moment upon excitation, suggesting a more polar excited state. While a specific Lippert-Mataga analysis for this compound is not available, such studies on similar aromatic nitriles have been used to probe their excited-state properties.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for verifying the empirical formula and purity of a synthesized chemical. For this compound, with a molecular formula of C12H8BrN, the theoretical elemental composition can be calculated. Experimental analysis of a synthesized sample of (4-bromonaphthalen-2-yl)acetonitrile has provided values that are in close agreement with the calculated percentages, confirming the stoichiometry of the compound.

Below is a table summarizing the calculated and experimentally found elemental composition for the compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.56 | 58.54 |

| Hydrogen (H) | 3.28 | 3.25 |

| Nitrogen (N) | 5.69 | 5.69 |

Computational and Theoretical Investigations of 2 4 Bromonaphthalen 2 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-Bromonaphthalen-2-yl)acetonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, various electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies can be calculated. These results provide fundamental insights into the molecule's stability and intrinsic electronic nature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronic excited states. This approach can predict the molecule's electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical electronic transitions from the ground state to various excited states. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.

Selection of Computational Methods and Basis Sets

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, which contains a bromine atom, a common approach would involve using a hybrid functional, such as B3LYP or PBE0, which incorporates a portion of exact Hartree-Fock exchange. The choice of basis set is also critical; a split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), would typically be employed for the lighter atoms (C, H, N). For the bromine atom, a basis set that includes effective core potentials (ECPs), like LANL2DZ, is often used to account for relativistic effects. The selection would be guided by balancing computational cost with the desired accuracy for the properties being investigated.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. While the naphthalene (B1677914) core is rigid, the acetonitrile (B52724) side chain (-CH2CN) has rotational freedom. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of different possible conformations and the determination of their relative stabilities and the energy barriers for interconversion. Such an analysis would provide a detailed picture of the molecule's flexibility and the predominant shapes it adopts under specific conditions (e.g., in different solvents or at various temperatures).

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

Theoretical NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound could be calculated. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be predicted by calculating its vibrational frequencies. This is done by performing a frequency calculation on the optimized geometry. The resulting theoretical spectrum shows the characteristic vibrational modes of the molecule, such as C-H stretches, C≡N nitrile stretch, and aromatic ring vibrations. This information is highly valuable for interpreting experimental vibrational spectra.

A hypothetical table of predicted vibrational frequencies is shown below to illustrate how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | ~3100 - 3000 |

| C-H Stretch (Aliphatic, -CH₂) | ~2950 - 2850 |

| C≡N Stretch (Nitrile) | ~2250 |

| C=C Stretch (Aromatic Ring) | ~1600 - 1450 |

| C-Br Stretch | ~650 - 550 |

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

To understand the chemical reactivity of this compound, several reactivity descriptors can be calculated from its electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Surfaces: The ESP surface maps the electrostatic potential onto the molecule's electron density surface. This visual tool helps to identify the electron-rich and electron-poor regions of the molecule. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this molecule, one would expect negative potential around the nitrogen atom of the nitrile group and the bromine atom, indicating sites for potential electrophilic interaction.

A table summarizing hypothetical FMO data is presented below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Torsion Angle Studies

Computational and theoretical analyses provide significant insights into the three-dimensional structure and conformational preferences of this compound. X-ray crystallography data, cataloged in the Cambridge Structural Database under the reference code BAGTEJ, offers precise measurements of the molecule's solid-state conformation. nih.gov

Detailed analysis of this crystallographic data reveals specific torsion and bond angles that define the orientation of the acetonitrile group relative to the naphthalene ring. The plane of the acetonitrile substituent is not coplanar with the aromatic naphthalene system. nih.gov Instead, it is twisted, with the plane of the acetonitrile group forming an angle of 23.1° with the plane of the naphthalene ring. nih.gov

This twisted conformation results in the nitrogen atom of the cyano group being displaced from the plane of the naphthalene ring by 0.287 Å. The acetonitrile C—C—N angle is nearly linear, measuring 179.3°. nih.gov These structural parameters indicate a degree of steric hindrance and electronic effects between the acetonitrile moiety and the bulky bromonaphthalene core, which dictates the molecule's preferred conformation in the crystalline state.

Table 1: Key Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Angle between Acetonitrile Plane and Naphthalene Plane | 23.1° |

| Displacement of Nitrogen Atom from Naphthalene Plane | 0.287 Å |

| Acetonitrile C—C—N Angle | 179.3° |

Data sourced from the Cambridge Structural Database, Refcode: BAGTEJ. nih.gov

Chemical Reactivity and Derivatization of 2 4 Bromonaphthalen 2 Yl Acetonitrile

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

The presence of the aryl bromide makes 2-(4-Bromonaphthalen-2-yl)acetonitrile a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. While specific examples for this exact isomer are not extensively documented in publicly available literature, the reactivity of the closely related isomer, (1-Bromonaphthalen-2-yl)acetonitrile, has been explored. This isomer has been successfully prepared as a starting material for Suzuki cross-coupling reactions with pinacol (B44631) esters, indicating the feasibility of such transformations on the bromonaphthalene scaffold. nih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C4 position of the naphthalene ring, yielding a 4-aryl- or 4-vinyl-substituted 2-naphthylacetonitrile (B189437) derivative. The general applicability of the Suzuki reaction to aryl bromides suggests that a wide range of aryl and vinyl substituents could be introduced at this position. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This would provide access to 4-amino-substituted 2-naphthylacetonitrile derivatives, which are valuable synthons in medicinal chemistry. The choice of phosphine (B1218219) ligand is crucial in this reaction to achieve high yields and functional group tolerance. organic-chemistry.orgacs.org

The following table outlines the expected products from these cross-coupling reactions:

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 2-(4-Aryl-naphthalen-2-yl)acetonitrile |

| Suzuki-Miyaura | Vinylboronic acid | 2-(4-Vinyl-naphthalen-2-yl)acetonitrile |

| Buchwald-Hartwig | Primary amine | 2-(4-(Alkyl/arylamino)naphthalen-2-yl)acetonitrile |

| Buchwald-Hartwig | Secondary amine | 2-(4-(Dialkyl/diaryl)aminonaphthalen-2-yl)acetonitrile |

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally not favored under standard conditions. The naphthalene ring system is electron-rich, which disfavors the addition of a nucleophile. For an SNAr reaction to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. The acetonitrile (B52724) group at the C2 position is only moderately electron-withdrawing and is not in an ortho or para position to the bromine at C4. Therefore, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be necessary to effect this transformation, and such reactions are not commonly reported for this substrate.

Transformations Involving the Acetonitrile Functional Group

The acetonitrile group offers a second point of reactivity, allowing for the modification of the side chain at the C2 position of the naphthalene ring. These transformations include hydrolysis to carboxylic acid derivatives, reduction to amines, and functionalization at the α-carbon.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Bromonaphthalen-2-yl)acetic acid. rsc.org

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yields the carboxylic acid.

Base-catalyzed hydrolysis: Reaction with a strong base, like sodium or potassium hydroxide (B78521), involves the direct attack of the hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidic workup, provides the carboxylic acid.

Reduction to Amine Derivatives

The acetonitrile group can be reduced to a primary amine, 2-(4-Bromonaphthalen-2-yl)ethanamine, using various reducing agents.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as Raney nickel or palladium on carbon, can also effect the reduction of the nitrile to the amine. This method is often preferred for its milder reaction conditions.

α-Carbon Functionalization (e.g., Alkylation, Knoevenagel-type Condensations)

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The carbanion generated by deprotonation of this compound can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions is critical to avoid competing side reactions.

Knoevenagel-type Condensations: This carbanion can also act as a nucleophile in Knoevenagel-type condensations with aldehydes and ketones. jocpr.comacgpubs.org The initial aldol-type addition product would subsequently dehydrate to form a new carbon-carbon double bond. This reaction provides a route to α,β-unsaturated nitriles, which are versatile synthetic intermediates. researchgate.netmdpi.com

The following table summarizes the transformations of the acetonitrile functional group:

| Reaction | Reagents | Product |

| Hydrolysis | H3O+ or OH-, H2O | 2-(4-Bromonaphthalen-2-yl)acetic acid |

| Reduction | 1. LiAlH4, 2. H2O | 2-(4-Bromonaphthalen-2-yl)ethanamine |

| Alkylation | 1. Strong base, 2. Alkyl halide | 2-(4-Bromonaphthalen-2-yl)-2-alkylacetonitrile |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | 2-(4-Bromonaphthalen-2-yl)-3-substituted-acrylonitrile |

Reactions of the Naphthalene Core

The fused bicyclic aromatic structure of the naphthalene core in this compound is the primary site of its chemical reactivity. The reactivity and regioselectivity of these reactions are significantly influenced by the electronic effects of the existing bromo and acetonitrilomethyl substituents.

Electrophilic Aromatic Substitution Reactions (considering existing substituents)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and the naphthalene system is generally more reactive than benzene (B151609) due to its higher electron density. In naphthalene, substitution at the C1 (α) position is kinetically favored over the C2 (β) position because the carbocation intermediate formed by α-attack is more stable, with more resonance structures that preserve one of the benzene rings' aromaticity. youtube.com

In the case of this compound, the directing effects of the two substituents must be considered to predict the position of further substitution.

Bromo Group (at C4): The bromine atom is an ortho-, para-directing deactivator. youtube.com It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. In this molecule, the positions ortho to the bromo group are C3 and C5, and the para position is C8.

Acetonitrilomethyl Group (-CH₂CN at C2): The acetonitrilomethyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atom in the nitrile function and its inductive effect. Electron-withdrawing groups are typically deactivating and meta-directing. libretexts.org Therefore, this group at the C2 position would direct incoming electrophiles to C5 and C7.

The prediction of the regioselectivity of an electrophilic aromatic substitution reaction on this compound involves weighing the competing directing effects of these two substituents. The bromo group directs to positions 3, 5, and 8, while the acetonitrilomethyl group directs to positions 5 and 7. The outcome will depend on the specific reaction conditions and the nature of the electrophile. However, considering the combined effects, position C5 is activated by both groups (para to the bromo group and meta to the acetonitrilomethyl group), and position C7 is also a potential site of substitution. The C1 and C3 positions are also possibilities due to the influence of the adjacent substituents.

A summary of the directing effects of the substituents on the naphthalene core is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| Bromo | C4 | Inductive: -I (withdrawing), Resonance: +R (donating) | Ortho, Para-directing (deactivating) |

| Acetonitrilomethyl | C2 | Inductive: -I (withdrawing) | Meta-directing (deactivating) |

Common electrophilic aromatic substitution reactions that could be performed on this naphthalene core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted isomers, with the precise distribution depending on the reaction conditions. youtube.com

Dearomatization Reactions

Dearomatization reactions transform a flat aromatic system into a three-dimensional cyclic structure. nih.gov While less common than electrophilic aromatic substitution, dearomatization of naphthalenes can be achieved under specific conditions, often involving catalysis. nih.govresearchgate.net

The presence of the bromo substituent might offer a handle for certain dearomatization strategies. For instance, some dearomatization processes proceed via a debromination step. researchgate.net The reaction conditions would need to be carefully selected to favor dearomatization over other potential reactions, such as substitution or reactions involving the acetonitrilomethyl side chain.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govsemanticscholar.org These reactions are highly valued for their efficiency and atom economy in constructing complex molecules. mdpi.com

The structure of this compound possesses features that make it a potential candidate for participation in MCRs. The active methylene group adjacent to the nitrile function (-CH₂CN) can be deprotonated under basic conditions to form a nucleophilic carbanion. This nucleophile could then react with various electrophiles in a multicomponent setup.

For example, compounds containing an active methylene group, such as malononitrile (B47326), are frequently used in MCRs for the synthesis of highly substituted heterocyclic compounds like pyrans and pyridines. nih.govsemanticscholar.org By analogy, this compound could potentially be employed in similar reaction schemes.

A hypothetical MCR could involve the reaction of this compound with an aldehyde and another nucleophile or electrophile in a one-pot synthesis. The naphthalene moiety would be incorporated into a larger, more complex molecular architecture. The specific type of MCR would depend on the other reactants and the catalyst employed. Examples of MCRs where naphthalenyl derivatives have been used include the synthesis of naphthyridine derivatives. researchgate.netekb.eg

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Synthetic Intermediate

The strategic placement of the bromo and acetonitirile functional groups on the rigid naphthalene (B1677914) backbone makes 2-(4-Bromonaphthalen-2-yl)acetonitrile a valuable precursor in multi-step organic synthesis. These groups offer orthogonal reactivity, allowing for sequential chemical transformations to build molecular complexity.

Precursor for Naphthalene-Based Scaffolds in Organic Synthesis

The primary role of this compound in organic synthesis is as a starting material for creating a wide array of substituted naphthalene derivatives. The carbon-bromine bond is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions.

One of the most significant applications in this context is the Suzuki-Miyaura coupling. In this reaction, the bromine atom can be substituted with a variety of organic groups by reacting it with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming new carbon-carbon bonds. For instance, the closely related isomer, (1-Bromonaphthalen-2-yl)acetonitrile, has been explicitly prepared as a starting material for Suzuki cross-coupling reactions with pinacol (B44631) esters. nih.govnih.gov This establishes a clear precedent for the utility of this compound in similar transformations to generate functionalized naphthalene scaffolds.

The versatility of this approach allows for the introduction of aryl, heteroaryl, alkyl, or alkenyl substituents at the 4-position of the naphthalene ring, leading to a diverse library of compounds built upon the naphthalene-2-acetonitrile framework. The acetonitrile (B52724) group can then be further transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, adding another layer of synthetic utility.

Table 1: Potential Suzuki Coupling Reactions with this compound

| Boronic Acid/Ester Partner | Catalyst System (Example) | Resulting Naphthalene Scaffold |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Phenylnaphthalen-2-yl)acetonitrile |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(4-(Thiophen-2-yl)naphthalen-2-yl)acetonitrile |

| Vinylboronic acid pinacol ester | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Vinylnaphthalen-2-yl)acetonitrile |

Building Block for Complex Polycyclic and Heterocyclic Systems

Beyond simple substitution, this compound serves as a foundational unit for constructing larger, more intricate ring systems. Both polycyclic aromatic hydrocarbons (PAHs) and heterocyclic structures are accessible from this intermediate.

The bromo-functionalized naphthalene core is a key component in annulation strategies, where additional rings are fused onto the existing framework. Palladium-catalyzed annulation methods, for example, can be used to synthesize complex PAHs from smaller aromatic fragments like bromonaphthalenes. rsc.org By engaging the bromine atom in coupling reactions that form multiple bonds in a single cascade, extended π-conjugated systems can be constructed.

Furthermore, the acetonitrile group provides a handle for building heterocyclic rings. For example, condensation reactions involving the active methylene (B1212753) group (the -CH₂- between the naphthalene and cyano group) can be used to form rings containing nitrogen or other heteroatoms. The reaction of aryl acetonitriles with acrylonitrile (B1666552), for instance, is a known method for constructing α-amino-β-cyano cyclohexene (B86901) skeletons, which can be precursors to pyrimidine (B1678525) compounds. nih.gov This highlights the potential of the acetonitrile moiety to participate in cyclization reactions. The bromine atom can also be converted into other functional groups, such as boronic acids, which are themselves precursors for forming boron-containing heterocycles. researchgate.net

Contributions to Polymer Chemistry and Organic Electronic Materials

The electronic properties inherent to the naphthalene ring system make its derivatives, including this compound, attractive for applications in materials science, particularly in the field of organic electronics.

Monomer in Conjugated Polymer Synthesis

Naphthalene is a widely used building block for constructing conjugated polymers, which are essential materials for organic electronic devices. mdpi.com These polymers, characterized by a backbone of alternating single and double bonds, exhibit semiconductor properties. The synthesis of such polymers often relies on the polymerization of bifunctional monomers through cross-coupling reactions like Suzuki polymerization.

While direct polymerization of this compound is not widely documented, its structure is highly amenable to being converted into a suitable monomer. For example, the bromine atom provides a reactive site for polymerization. A second reactive handle, such as another bromine atom or a boronic ester, could be introduced elsewhere on the molecule, transforming it into an AB-type or AA-type monomer. Subsequent polymerization would lead to a naphthalene-based polymer with pendant acetonitrile groups, which could influence the polymer's solubility, morphology, and electronic properties.

Development of Organic Luminogens and Photophysical Materials

Naphthalene and its derivatives are known for their unique photophysical properties, often exhibiting strong fluorescence. researchgate.net This makes them excellent candidates for the development of organic luminogens—molecules that emit light upon excitation. The introduction of substituents onto the naphthalene core can finely tune these properties, including the absorption and emission wavelengths, fluorescence quantum yield, and photostability. researchgate.net

The presence of both an electron-withdrawing cyano group and a heavy bromine atom on the naphthalene scaffold of this compound is expected to significantly influence its photophysics. Cyano groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), often leading to shifts in emission color. nih.gov Therefore, this compound and its derivatives are valuable platforms for creating new photophysical materials with tailored light-emitting characteristics.

Table 2: Influence of Substituents on Naphthalene Photophysics

| Substituent Group | General Effect on Photophysical Properties | Potential Impact on this compound |

|---|---|---|

| Cyano (-CN) | Electron-withdrawing; can cause bathochromic (red) shifts in emission. | Modulates HOMO/LUMO gap, potentially shifting fluorescence. |

| Bromo (-Br) | Heavy atom effect; can enhance intersystem crossing and promote phosphorescence. | May influence the balance between fluorescence and phosphorescence. |

| Extended π-conjugation (via coupling) | Typically leads to red-shifted absorption and emission. | Derivatives synthesized via the bromo group would likely emit at longer wavelengths. |

Components in Organic Light-Emitting Devices (OLEDs)

A major application for advanced organic luminogens is in the fabrication of Organic Light-Emitting Devices (OLEDs). Naphthalene-based materials are particularly crucial as building blocks for emitters that produce high-purity blue light, a key component for full-color displays and lighting. mdpi.comnih.gov The rigidity and aromaticity of the naphthalene core provide high thermal stability and good charge-carrier mobility, which are essential for efficient and long-lasting OLEDs.

Molecules like this compound serve as foundational precursors for the synthesis of these advanced OLED materials. Through synthetic modifications, primarily at the bromine position, the core structure can be incorporated into larger, more complex emitter molecules. rsc.orgrsc.org For example, it can be coupled with electron-donating groups to create donor-acceptor type molecules, which are a common design for highly efficient fluorescent or thermally activated delayed fluorescence (TADF) emitters. rsc.org The development of naphthalene-embedded multi-resonance emitters has led to devices with high quantum efficiencies and excellent color purity. nih.gov Thus, this compound represents a key starting point for accessing the specialized chromophores required for next-generation OLED technology.

Utility in Supramolecular Chemistry and Framework Materials

The unique structural characteristics of this compound, featuring a bulky naphthalene core, a reactive bromo group, and a coordinating acetonitrile moiety, theoretically position it as a valuable building block in the field of supramolecular chemistry and the design of crystalline framework materials. The strategic placement of these functional groups offers potential for the creation of complex, high-dimensional structures with tailored properties. However, it is crucial to underscore that the application of this specific molecule in these domains has not been extensively reported in peer-reviewed literature.

Design of Ligands for Coordination Complexes

The acetonitrile group (-CH₂CN) is a well-known coordinating group in the formation of metal complexes. The nitrogen atom's lone pair of electrons can readily donate to a metal center, forming a coordination bond. In the case of this compound, this nitrile functionality could be harnessed to synthesize novel ligands.

The synthetic pathway to transform the acetonitrile group into a more versatile coordinating moiety, such as a carboxylic acid or an amine, is a standard chemical practice. For instance, hydrolysis of the nitrile can yield a naphthalene-substituted acetic acid. Naphthalene-based acetic acids are recognized for their role as ligands in a variety of metal complexes, forming diverse structural motifs. mdpi.com

Furthermore, the bromine atom on the naphthalene ring presents a site for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of other coordinating groups, leading to the formation of multidentate ligands. These ligands can then bind to metal ions, creating coordination complexes with potentially interesting catalytic, magnetic, or photoluminescent properties. While a related compound, (1-Bromonaphthalen-2-yl)acetonitrile, has been synthesized as a precursor for Suzuki cross-coupling reactions, specific research detailing the use of this compound for ligand design is not currently available in the scientific literature. nih.govnih.govresearchgate.net

Table 1: Potential Coordinating Groups via Functionalization of this compound

| Starting Functional Group | Reaction Type | Resulting Coordinating Group | Potential Metal Binding Mode |

| Acetonitrile (-CH₂CN) | Hydrolysis | Carboxylic Acid (-CH₂COOH) | Monodentate, Bidentate (bridging or chelating) |

| Acetonitrile (-CH₂CN) | Reduction | Primary Amine (-CH₂CH₂NH₂) | Monodentate |

| Bromo (-Br) | Suzuki Coupling | Aryl group with donor atoms | Multidentate |

| Bromo (-Br) | Sonogashira Coupling | Alkyne with donor atoms | Multidentate |

This table represents theoretical transformations and coordination behaviors based on established chemical principles, not on experimentally verified results for the specific compound .

Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The properties of COFs, such as their porosity, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linkers used in their synthesis. rsc.orgnih.gov

Theoretically, this compound could be modified to serve as a linker in the construction of COFs. The bifunctional nature of the molecule—possessing a reactive bromo group and a modifiable acetonitrile group—is a key prerequisite for a linker molecule. For example, the bromo group could be converted into other reactive functionalities like boronic acids or amines, which are commonly employed in COF synthesis. tcichemicals.com

The rigid and planar naphthalene unit is an attractive feature for a COF linker, as it can contribute to the formation of a well-ordered, crystalline framework with defined pore structures. The introduction of specific functional groups onto the naphthalene core could allow for the tuning of the COF's properties, making it suitable for applications in gas storage, separation, or catalysis. mdpi.comrsc.org

Despite this theoretical potential, a review of the current scientific literature does not yield specific examples of this compound being utilized as a linker in the synthesis of COFs. The exploration of this compound for the development of novel framework materials remains an open area for future research.

Table 2: Hypothetical COF Linkers Derived from this compound

| Reactive End-Group 1 (from Bromo) | Reactive End-Group 2 (from Acetonitrile) | Potential COF Linkage Type |

| Boronic Acid | Amine | Imine, Boroxine |

| Formyl | Amine | Imine |

| Amine | Formyl | Imine |

| Hydroxyl | Boronic Acid | Boronate Ester |

This table outlines hypothetical linker structures and corresponding COF linkages based on common synthetic strategies in COF chemistry. These are not based on published research involving this compound.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted naphthalenes often involves multi-step processes that may rely on harsh reagents and generate significant waste. chemistryviews.orgresearchgate.net Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes to 2-(4-Bromonaphthalen-2-yl)acetonitrile and its derivatives.

Key areas for exploration include:

C-H Functionalization: Direct, regioselective C-H activation and functionalization of the naphthalene (B1677914) core represents a highly efficient strategy. chemistryviews.orgnih.gov Research could target the direct introduction of the acetonitrile (B52724) moiety onto a pre-brominated naphthalene scaffold, or vice-versa, thereby eliminating steps required for pre-functionalization.

Metal-Catalyzed Cross-Coupling: While traditional methods might involve electrophilic aromatic substitution, modern palladium- or copper-catalyzed reactions could offer milder conditions and greater control over regioselectivity. researchgate.netchemicalbook.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Green Solvents and Catalysts: Moving away from chlorinated solvents and exploring the use of recyclable catalysts, such as solid-supported catalysts or biocatalysts, would align with the principles of green chemistry. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Functionalization | Reduced step count, high atom economy. | Development of regioselective catalysts. |

| Advanced Metal-Catalysis | Milder reaction conditions, high yields. | Screening of novel ligands and catalyst systems. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. | Use of bio-based solvents and reusable solid catalysts. |

Development of Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

To optimize the novel synthetic methodologies mentioned above, a deeper understanding of the reaction mechanisms, kinetics, and the role of transient intermediates is crucial. Advanced in-situ spectroscopic techniques provide a powerful tool for real-time reaction analysis without the need for sample extraction. mdpi.com

Future work should involve the application of techniques such as:

ReactIR (In-situ FTIR): Fourier-transform infrared spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational bands. mdpi.comjasco-global.comyoutube.com This would be invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading.

In-situ Raman and NMR Spectroscopy: These techniques can provide complementary structural information, helping to identify short-lived species and elucidate complex reaction pathways. spectroscopyonline.com

Implementing these probes would enable researchers to build comprehensive kinetic models, identify potential side reactions, and ensure the safe and efficient scale-up of synthetic processes. abb.com

| Spectroscopic Probe | Information Gained | Application in Synthesis |

| In-situ FTIR (ReactIR) | Real-time concentration of functional groups. | Kinetic analysis, endpoint determination, intermediate detection. mdpi.com |

| In-situ Raman | Vibrational modes of non-polar bonds, catalyst structure. | Monitoring of catalyst state, analysis in aqueous media. |

| In-situ NMR | Detailed structural information of soluble species. | Mechanistic elucidation, identification of isomers and intermediates. |

Deeper Elucidation of Structure-Reactivity Relationships through Computational Approaches

Computational chemistry provides a powerful, predictive framework for understanding the intrinsic properties of a molecule and anticipating its chemical behavior. chemrxiv.org For this compound, a deeper computational analysis can guide synthetic efforts and the design of new derivatives.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This data can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective chemical transformations.

Quantitative Structure-Reactivity Relationships (QSRR): By developing QSRR models, researchers can correlate computed structural or electronic descriptors with experimentally observed reaction rates or yields for a series of related compounds. chemrxiv.orgnih.gov This can accelerate the discovery of optimal reaction conditions and substrates.

Transition State Modeling: Simulating the transition states of potential reactions can provide insight into reaction barriers and mechanisms, explaining observed regioselectivity and helping to design catalysts that favor desired pathways.

These computational studies would provide a theoretical foundation to complement experimental work, reducing the need for extensive empirical screening and accelerating the pace of discovery. libretexts.org

Diversification of Chemical Transformations for Broader Synthetic Utility

The true value of this compound lies in its potential as a versatile building block. The presence of two distinct and reactive functional groups—the aryl bromide and the acetonitrile—opens avenues for a wide range of subsequent chemical modifications.

Future research should systematically explore the transformation of these groups:

Transformations of the Bromo Group: The C-Br bond is an ideal handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, creating a library of novel naphthalene derivatives.

Transformations of the Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring. Each of these new functional groups offers further opportunities for chemical elaboration.

A systematic exploration of these transformations would establish this compound as a powerful platform molecule for accessing diverse chemical structures with potential applications in pharmaceuticals and functional materials. wikipedia.org

| Functional Group | Reaction Type | Potential Products |

| Aryl Bromide | Suzuki Coupling | Biaryl compounds |

| Aryl Bromide | Heck Coupling | Stilbene derivatives |

| Aryl Bromide | Sonogashira Coupling | Aryl alkynes |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amines |

| Acetonitrile | Hydrolysis | Carboxylic acids, Amides |

| Acetonitrile | Reduction | Primary amines |

| Acetonitrile | Cycloaddition (with azides) | Tetrazoles |

Expanding Applications in Emerging Advanced Material Technologies

Naphthalene-based compounds are known to be valuable components in organic electronics due to their rigid, planar structure and favorable electronic properties. ijrpr.com The specific substitution pattern of this compound makes it an intriguing candidate for the development of novel advanced materials.

Future investigations should focus on:

Organic Semiconductors: The naphthalene core can be functionalized via the bromo and nitrile groups to tune the electronic energy levels (HOMO/LUMO) for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ossila.com

Fluorescent Probes: Modification of the naphthalene scaffold could lead to the development of novel fluorophores for chemical sensing or biological imaging, where the fluorescence properties could be modulated by the binding of specific analytes.

Polymer Synthesis: The compound can be converted into a monomer and incorporated into polymers. For example, transformation into a diamine or a diol would allow its use in the synthesis of high-performance polyamides or polyesters with tailored thermal and optical properties.

By leveraging the synthetic versatility of this molecule, researchers can design and create a new generation of functional materials with properties tailored for specific high-tech applications.

Q & A

Q. What are the recommended methods for characterizing the crystal structure of 2-(4-Bromonaphthalen-2-yl)acetonitrile?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo Kα radiation (λ = 0.71073 Å) at 295 K. Collect θ/2θ scans to achieve high-resolution data .

- Refinement : Employ SHELXL for least-squares refinement against . Typical parameters: , , and . Validate using the WinGX suite for data-to-parameter ratios (~13.6) .

Q. Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | (Monoclinic) | |

| Unit cell dimensions | ||

| Displacement of N atom | 1.174 Å from naphthalene plane |

Q. How should researchers handle discrepancies in torsion angle measurements during structural refinement?

Methodological Answer:

- Cross-Validation : Compare with structurally analogous compounds (e.g., (4-bromonaphthalen-2-yl)acetonitrile, Refcode BAGTEJ) from the Cambridge Structural Database (CSD). For example, the torsion angle in the title compound is 30.7° vs. 23.1° in BAGTEJ .

- Software Tools : Use ORTEP-3 to visualize thermal ellipsoids and SHELXL’s TWIN/BASF commands to model disorder or twinning .

Advanced Research Questions

Q. How can researchers resolve contradictions in bond angle data between experimental and computational models?

Methodological Answer:

- Experimental Validation : For the acetonitrile group’s C–C–N angle (179.3° in BAGTEJ vs. 179.3° in DFT models), verify via high-resolution SC-XRD (e.g., ) and electron density mapping using SHELXE .

- Error Analysis : Check for systematic errors (e.g., absorption correction) using SADABS or equivalent. For computational models, recalibrate basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental geometries .

Q. Table 2: Key Structural Comparisons

| Compound | C–C–N Angle | Torsion Angle | Source |

|---|---|---|---|

| Title compound | 179.3° | 30.7° | |

| BAGTEJ (CSD entry) | 179.3° | 23.1° |

Q. What strategies optimize the synthesis of this compound for Suzuki cross-coupling applications?

Methodological Answer:

Q. How should researchers address safety concerns during handling?

Methodological Answer:

Q. Data Contradiction Analysis

Q. Why do displacement parameters vary between crystallographic studies of similar bromonaphthalene derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.